molecular formula C6H12ClN3 B2490216 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride CAS No. 2219380-35-3

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride

Cat. No.: B2490216
CAS No.: 2219380-35-3
M. Wt: 161.63
InChI Key: CIBAQAMFSWUCAL-UHFFFAOYSA-N
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Description

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride is a chemical compound with the molecular formula C6H11N3·HCl. It is a spirocyclic amine, characterized by a unique structure that includes a spiro linkage between a diazabicyclo unit and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diazabicyclo intermediate with an amine source. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride
  • 6-Amino-1,2-diazaspiro[2.5]oct-1-ene hydrochloride

Uniqueness

1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

1,2-diazaspiro[2.5]oct-1-en-6-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c7-5-1-3-6(4-2-5)8-9-6;/h5H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBAQAMFSWUCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N)N=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219380-35-3
Record name 1,2-diazaspiro[2.5]oct-1-en-6-amine hydrochloride
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